molecular formula C14H13N3O2 B12913842 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(2H)-one CAS No. 185311-71-1

6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(2H)-one

Cat. No.: B12913842
CAS No.: 185311-71-1
M. Wt: 255.27 g/mol
InChI Key: PPIVCXMJVTVPRJ-UHFFFAOYSA-N
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Description

Properties

CAS No.

185311-71-1

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

6-(4-methoxyphenyl)-2-methyl-2H-imidazo[1,2-a]pyrazin-3-one

InChI

InChI=1S/C14H13N3O2/c1-9-14(18)17-8-12(15-7-13(17)16-9)10-3-5-11(19-2)6-4-10/h3-9H,1-2H3

InChI Key

PPIVCXMJVTVPRJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C=C(N=CC2=N1)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 2-methylimidazole in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of substituted imidazo[1,2-a]pyrazine derivatives.

Scientific Research Applications

Chemiluminescence Applications

Overview
MCLA is recognized for its chemiluminescent properties, making it a valuable compound in bioluminescent assays. It is structurally related to Cypridina luciferin, a natural luminescent compound.

Research Findings

  • MCLA exhibits significant luminescence when oxidized in the presence of hydrogen peroxide, producing light at a maximum emission wavelength of 465 nm. This property allows it to be used in various biochemical assays and imaging techniques .
  • The compound's high purity (≥98% HPLC) makes it suitable for sensitive applications in research settings .

Case Studies

  • A study demonstrated MCLA's effectiveness in enhancing the sensitivity of enzyme-linked immunosorbent assays (ELISAs), where it was utilized as a substrate for horseradish peroxidase, leading to improved detection limits .

Biomedical Research Applications

Drug Development
MCLA is being investigated for its potential as a drug candidate due to its ability to modulate biological pathways. Its structure allows for interactions with various biological targets, which can be leveraged in drug design.

Research Findings

  • In vitro studies have shown that MCLA can influence cell signaling pathways associated with cancer progression. Its analogs have been tested for anti-cancer properties, demonstrating the ability to induce apoptosis in specific cancer cell lines .
  • The compound has been explored for use in imaging techniques that require non-invasive monitoring of biological processes due to its luminescent properties .

Biochemical Probes

Mechanistic Studies
MCLA serves as a biochemical probe to study leukocyte function and other cellular processes.

Research Findings

  • MCLA has been used to investigate oxidative stress responses in immune cells. Its ability to generate light upon reaction with reactive oxygen species makes it an effective tool for studying oxidative damage and cellular responses .
  • Furthermore, MCLA's derivatives have been synthesized to enhance specificity towards certain enzymes or receptors, facilitating detailed studies of enzymatic mechanisms and receptor-ligand interactions .

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound’s structure allows it to interact with cellular pathways, influencing processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Critical Analysis of Structural Modifications

  • Position 6 Substitutions: Methoxy (MCLA): Balances electron-donating effects and solubility. Bromine (Br-Cla): Enhances ISC for PDT but reduces biocompatibility . Cyanophenyl (e.g., 5h): Improves electron withdrawal but quenches luminescence .
  • Position 2 Modifications: Methyl group in MCLA stabilizes the imidazopyrazinone core. Larger substituents (e.g., phenyl in ADLumin-1) redshift emission but complicate synthesis .
  • Fluorophore Conjugation :

    • Sulphorhodamine 101 (Probe 3) enables red-light emission via chemiluminescence resonance energy transfer (CRET), critical for in vivo applications .

Biological Activity

6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(2H)-one, also known as MCLA (Cypridina luciferin methoxy-analogue), is a compound of significant interest due to its potential biological activities, particularly in the fields of chemiluminescence and medicinal chemistry. This article delves into its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C14H13N3O2
  • Molecular Weight : 273.27 g/mol
  • CAS Number : 128322-44-1
  • Solubility : Soluble in DMSO and water

Synthesis

The synthesis of MCLA has been documented through various methods, including the reaction of substituted phenyl compounds with imidazo-pyrazine derivatives. The compound has been characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Chemiluminescence

MCLA exhibits notable chemiluminescent properties, making it suitable for applications in bioluminescence assays. Its luminescence is triggered by the presence of hydrogen peroxide (H2O2), which leads to the production of light at a maximum emission wavelength of 465 nm . This property is particularly useful in biochemical research for tracking cellular processes.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of MCLA against various pathogens. In vitro assays demonstrated that MCLA possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains were reported, indicating its potential as an antimicrobial agent .

Anticancer Potential

Research into the anticancer effects of MCLA has shown promising results. In vitro studies indicated that MCLA can inhibit the proliferation of cancer cell lines, suggesting its role as a potential anticancer agent. The mechanism of action appears to involve the induction of apoptosis in cancer cells, mediated through oxidative stress pathways .

Case Study 1: Chemiluminescent Applications

In a study exploring the use of MCLA in chemiluminescent assays, researchers found that it could effectively detect reactive oxygen species (ROS) in biological samples. This property was leveraged to study oxidative stress in various cell types, providing insights into cellular responses to oxidative damage .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested MCLA against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated that MCLA had an MIC comparable to standard antibiotics, highlighting its potential as a novel antimicrobial agent .

Research Findings

Study Findings Reference
ChemiluminescenceEmission at 465 nm upon H2O2 addition
Antimicrobial ActivityModerate activity against various bacteria (MIC values: 0.5 - 1.0 µg/mL)
Anticancer EffectsInduces apoptosis in cancer cell lines

Q & A

What are the primary synthetic strategies for synthesizing 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(2H)-one and its analogs?

Basic Research Focus:
The compound is synthesized via condensation reactions between 2-aminoimidazoles and 1,3-difunctional aliphatic compounds. A common approach involves cyclizing 2-amino-4,5-dicyanoimidazole with ketones or aldehydes under acidic conditions to form the imidazo[1,2-a]pyrazinone core . For the 4-methoxyphenyl substituent, electrophilic aromatic substitution or Suzuki-Miyaura cross-coupling may be employed to introduce the aryl group at position 5. Methylation at position 2 is typically achieved using methyl iodide or dimethyl sulfate in the presence of a base.

Advanced Research Considerations:
Recent advancements focus on regioselective functionalization. For example, introducing a dimethylene bridge between position 5 and the aryl group at position 6 (as seen in bridged analogs) enhances chemiluminescence intensity by stabilizing the excited state . Solubility challenges in aqueous systems have been addressed by conjugating cyclodextrin moieties, which also reduce environmental interference .

How is this compound utilized in detecting superoxide radicals in environmental and biological systems?

Basic Research Focus:
The compound serves as a chemiluminescent probe for superoxide (O₂⁻) detection. In seawater analysis, it reacts with O₂⁻ to emit light at 465 nm, quantified using luminometers or microplate readers. A standard protocol involves mixing the compound (125 μM final concentration) with hypoxanthine-xanthine oxidase systems or environmental samples, followed by kinetic luminescence monitoring over 20 minutes .

Advanced Research Considerations:
Matrix effects (e.g., pH, dissolved organic matter) in seawater can quench luminescence. To mitigate this, researchers calibrate using standard additions of superoxide dismutase (SOD) to validate specificity . Contradictory data may arise from competing reactions with hydroxyl radicals or metal ions; thus, parallel experiments with SOD inhibitors (e.g., diethyldithiocarbamate) are critical for confirming O₂⁻-specific signals .

What structural features of this compound influence its chemiluminescence efficiency?

Basic Research Focus:
The 4-methoxyphenyl group at position 6 enhances electron-donating capacity, stabilizing the radical intermediate formed during O₂⁻ reaction. The methyl group at position 2 prevents steric hindrance, allowing efficient binding to reactive oxygen species (ROS) .

Advanced Research Considerations:
Modifications at position 5 significantly impact performance. For instance:

  • Alkyl substituents (e.g., –CH₃) reduce luminescence by destabilizing the excited state.
  • Bridged analogs (e.g., dimethylene linkers between positions 5 and 6) increase quantum yield by 33-fold compared to the parent compound, as shown in hypoxanthine-xanthine oxidase assays .
  • Hydrophilic groups (e.g., β-cyclodextrin conjugates) improve solubility and reduce interference from hydrophobic contaminants .

How can researchers resolve discrepancies in chemiluminescence data when using this probe?

Basic Research Focus:
Common discrepancies arise from:

  • pH sensitivity: Luminescence intensity peaks at pH 8.5–9.0. Deviations outside this range require buffering agents like Tris-HCl .
  • Temperature effects: Signal stability decreases above 25°C; pre-equilibrate samples to 20°C .

Advanced Research Considerations:

  • Interference by non-target ROS: Use scavengers (e.g., mannitol for hydroxyl radicals) or SOD to isolate O₂⁻ signals .
  • Instrument calibration: Normalize data against internal standards (e.g., MCLA analogs) to account for detector variability .
  • Statistical validation: Apply multivariate analysis to distinguish O₂⁻-specific signals from background noise in complex matrices like marine samples .

What are the limitations of this compound in long-term in vivo imaging studies?

Basic Research Focus:
The compound exhibits short-lived luminescence (~5–10 minutes), limiting its utility in longitudinal studies. Rapid oxidation by endogenous peroxidases further reduces signal stability in biological systems .

Advanced Research Considerations:

  • Stabilization strategies: Encapsulation in liposomes or polymeric nanoparticles prolongs half-life by shielding the probe from enzymatic degradation .
  • Alternative derivatives: Coelenterazine-hcp (a bridged analog with cyclopentylmethyl and hydroxyphenyl groups) shows improved stability in Alzheimer’s disease mouse models, with sustained signals for >30 minutes .

How does this compound compare to other imidazo[1,2-a]pyrazinone derivatives in pharmacological applications?

Basic Research Focus:
While primarily used in ROS detection, structural analogs exhibit diverse bioactivities:

  • Antihypertensive effects: Derivatives with amino-fluorophenyl groups show vasodilation properties .
  • Neuroprotective activity: 8-Benzyl-substituted analogs inhibit acetylcholinesterase in in vitro assays .

Advanced Research Considerations:

  • Selectivity optimization: Introducing electron-withdrawing groups (e.g., –NO₂) at position 8 enhances binding to neuronal targets while reducing ROS reactivity .
  • Toxicity profiling: Methyl and benzyl substituents at position 2 exhibit lower cytotoxicity (IC₅₀ > 100 μM in HEK293 cells) compared to halogenated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.